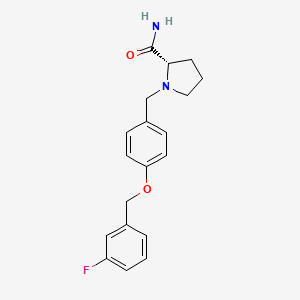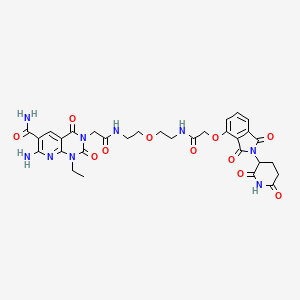
PROTAC eEF2K degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC eEF2K degrader-1, also known as Compound 11l, is a small molecule designed to target and degrade eukaryotic elongation factor 2 kinase (eEF2K). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown promising results in inducing apoptosis in MDA-MB-231 cells, a type of breast cancer cell line .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC eEF2K degrader-1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. the general approach involves the use of organic synthesis techniques to assemble the molecule from smaller building blocks .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The production process would need to ensure high purity and yield, which may involve purification steps such as crystallization, chromatography, and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: PROTAC eEF2K degrader-1 primarily undergoes degradation reactions mediated by the ubiquitin-proteasome system. This involves the formation of a ternary complex between the target protein (eEF2K), the PROTAC molecule, and an E3 ubiquitin ligase .
Common Reagents and Conditions: The degradation process requires the presence of the PROTAC molecule, the target protein (eEF2K), and an E3 ubiquitin ligase. The reaction conditions typically involve physiological conditions, such as those found in cellular environments .
Major Products: The major product of the degradation reaction is the ubiquitinated eEF2K, which is subsequently degraded by the proteasome into smaller peptide fragments .
Aplicaciones Científicas De Investigación
PROTAC eEF2K degrader-1 has several scientific research applications, including:
Mecanismo De Acción
PROTAC eEF2K degrader-1 exerts its effects by forming a ternary complex with eEF2K and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of eEF2K, marking it for degradation by the proteasome. The degradation of eEF2K leads to the inhibition of its kinase activity, which is involved in regulating protein synthesis and cell survival pathways .
Comparación Con Compuestos Similares
PROTAC eEF2K degrader-1 is unique in its ability to selectively degrade eEF2K. Similar compounds include other PROTAC molecules targeting different kinases or proteins, such as:
PROTAC CDK12/13 Degrader: Targets cyclin-dependent kinases 12 and 13 for degradation.
PROTAC FGFR1/2 Degrader: Targets fibroblast growth factor receptors 1 and 2 for degradation.
PROTAC BET Degrader: Targets bromodomain and extra-terminal (BET) proteins for degradation.
These compounds share the common mechanism of action of PROTACs but differ in their target proteins and therapeutic applications.
Propiedades
Fórmula molecular |
C31H33N9O11 |
|---|---|
Peso molecular |
707.6 g/mol |
Nombre IUPAC |
7-amino-3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethylamino]-2-oxoethyl]-1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H33N9O11/c1-2-38-26-17(12-16(25(33)44)24(32)37-26)28(46)39(31(38)49)13-21(42)34-8-10-50-11-9-35-22(43)14-51-19-5-3-4-15-23(19)30(48)40(29(15)47)18-6-7-20(41)36-27(18)45/h3-5,12,18H,2,6-11,13-14H2,1H3,(H2,32,37)(H2,33,44)(H,34,42)(H,35,43)(H,36,41,45) |
Clave InChI |
WEFNUHQNBKXKGD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=NC(=C(C=C2C(=O)N(C1=O)CC(=O)NCCOCCNC(=O)COC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


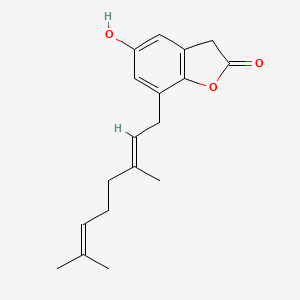
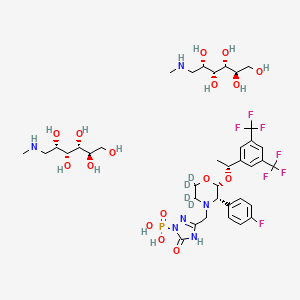
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
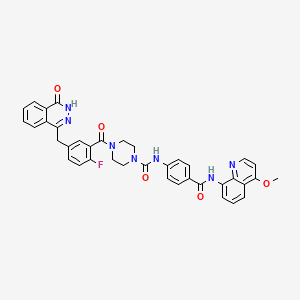
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
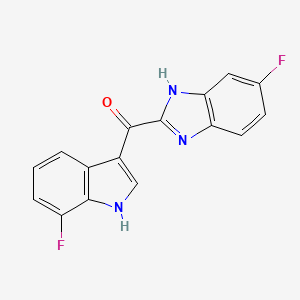
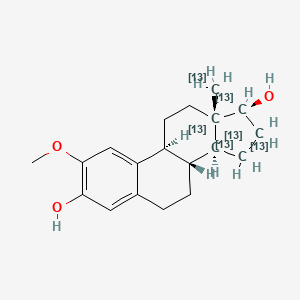
![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)
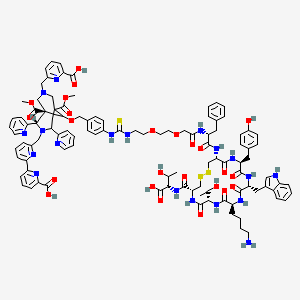
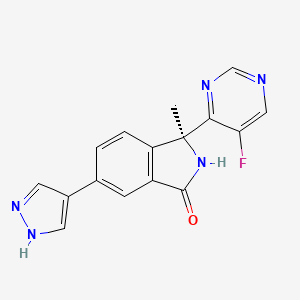
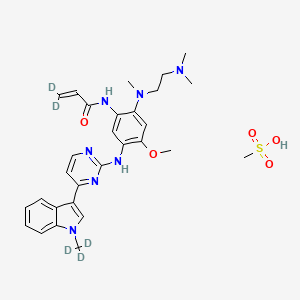
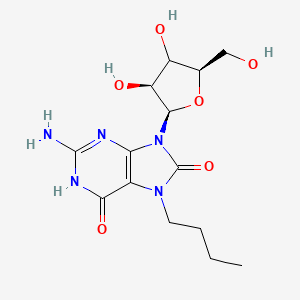
![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
